(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrano[2,3-c]pyridine core, substituted with bromophenyl, chlorodimethoxyphenyl, and hydroxymethyl groups. Its intricate structure suggests potential for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide typically involves multi-step organic synthesis. The process may start with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the bromophenyl, chlorodimethoxyphenyl, and hydroxymethyl groups through various substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to enhance efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction pathways and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the imino group would produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide may serve as a probe for studying enzyme interactions and cellular pathways due to its potential bioactivity.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structural features suggest it may interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. The imino and hydroxymethyl groups may form hydrogen bonds with target proteins, while the aromatic rings may participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrano[2,3-c]pyridine derivatives with different substituents. Examples include:
- (2Z)-2-[(3-chlorophenyl)imino]-N-(5-bromo-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
- (2Z)-2-[(3-methylphenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide
Uniqueness
The uniqueness of (2Z)-2-[(3-bromophenyl)imino]-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H21BrClN3O5 |
---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
2-(3-bromophenyl)imino-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H21BrClN3O5/c1-13-23-17(14(12-31)11-28-13)8-18(25(35-23)29-16-6-4-5-15(26)7-16)24(32)30-20-9-19(27)21(33-2)10-22(20)34-3/h4-11,31H,12H2,1-3H3,(H,30,32) |
InChI Key |
KUXQWUJHZCXNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC(=CC=C3)Br)C(=C2)C(=O)NC4=CC(=C(C=C4OC)OC)Cl)CO |
Origin of Product |
United States |
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